molecular formula C5H10O4 B1623831 methyl (3R)-3,4-dihydroxybutanoate CAS No. 88246-12-2

methyl (3R)-3,4-dihydroxybutanoate

Cat. No. B1623831
CAS RN: 88246-12-2
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-SCSAIBSYSA-N
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Description

Methyl (3R)-3,4-dihydroxybutanoate, also known as MDHB, is a chiral intermediate that has recently gained attention in the field of organic chemistry. This compound is an important building block for the synthesis of various natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3,4-dihydroxybutanoate is not well understood, but it is believed to act as a chiral auxiliary in various reactions. It has been shown to enhance the enantioselectivity of certain reactions, and it can also be used to control the stereochemistry of products.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of methyl (3R)-3,4-dihydroxybutanoate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable and does not accumulate in the environment.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (3R)-3,4-dihydroxybutanoate in lab experiments is its high enantioselectivity. It can be used to control the stereochemistry of products, which is important in the synthesis of pharmaceuticals and natural products. However, the synthesis of methyl (3R)-3,4-dihydroxybutanoate can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving methyl (3R)-3,4-dihydroxybutanoate. One direction is to explore its potential as a chiral auxiliary in various reactions. Another direction is to investigate its potential as a starting material for the synthesis of new pharmaceuticals and natural products. Additionally, more research is needed to understand the biochemical and physiological effects of methyl (3R)-3,4-dihydroxybutanoate.

Scientific Research Applications

Methyl (3R)-3,4-dihydroxybutanoate has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-cancer drug paclitaxel, as well as the anti-inflammatory drug celecoxib. methyl (3R)-3,4-dihydroxybutanoate has also been used as a starting material for the synthesis of the natural product (+)-discodermolide, which has potent anti-cancer activity.

properties

IUPAC Name

methyl (3R)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWOJWPEXHLOQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432155
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3,4-dihydroxybutanoate

CAS RN

88246-12-2
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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